molecular formula C10H17NO6 B071616 4-Amino-4-(2-carboxyethyl)heptanedioic acid CAS No. 176738-98-0

4-Amino-4-(2-carboxyethyl)heptanedioic acid

Cat. No.: B071616
CAS No.: 176738-98-0
M. Wt: 247.24 g/mol
InChI Key: UOPIUZMVWLTGPP-UHFFFAOYSA-N
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Description

4-Amino-4-(2-carboxyethyl)heptanedioic acid is a versatile compound with significant applications in various scientific fields. It is known for its role in synthesizing diverse compounds, including chiral molecules and ligands employed in metal complexes . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-(2-carboxyethyl)heptanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the amino and carboxyethyl groups onto the heptanedioic acid backbone. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as flow chemistry and automated synthesis are often employed to streamline production and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-(2-carboxyethyl)heptanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols. These derivatives have distinct properties and applications in different fields .

Mechanism of Action

The mechanism of action of 4-Amino-4-(2-carboxyethyl)heptanedioic acid involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

4-amino-4-(2-carboxyethyl)heptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c11-10(4-1-7(12)13,5-2-8(14)15)6-3-9(16)17/h1-6,11H2,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPIUZMVWLTGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCC(=O)O)(CCC(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

239798-47-1
Record name Heptanedioic acid, 4-amino-4-(2-carboxyethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239798-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20327721
Record name 4-Amino-4-(2-carboxyethyl)heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176738-98-0
Record name 4-Amino-4-(2-carboxyethyl)heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-amino-4-(2-carboxyethyl)heptanedioic acid in the development of hemoCD?

A: this compound serves as a crucial building block for the PEGylated dendrons attached to hemoCD []. This modification with PEGylated dendrons, synthesized using the acid, is vital for extending hemoCD's circulation time in the bloodstream. The research demonstrates that this modification significantly improves hemoCD's pharmacokinetic properties without compromising its oxygen-carrying capacity.

Q2: How does the incorporation of this compound impact the stability of the oxygen carrier?

A: The study demonstrates that the inclusion of this compound, as part of the PEGylated dendrons, does not negatively affect the stability of the oxygen carrier []. Both G1- and G2-hemoCDs, modified with the dendrons containing the acid, exhibited similar oxygen affinities (P(1/2)) and half-lives (t(1/2)) compared to the unmodified hemoCD. This indicates that the modification does not promote autoxidation, a key factor in oxygen carrier stability.

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